2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
描述
属性
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2/c1-12-17-10-26-30(16-8-4-14(22)5-9-16)19(17)20(32)29(28-12)11-18(31)27-15-6-2-13(3-7-15)21(23,24)25/h2-10H,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLUKJMAZHKHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of the compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway. It is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1, with an IC50 value of 59.8 nM. It effectively blocks TNFα-induced necroptosis in human and mouse cells.
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. It suppresses the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ.
生物活性
The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of 4-fluorophenyl and trifluoromethyl substituents enhances its structural diversity and may contribute to its efficacy in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₄N₅O₂ |
| Molecular Weight | 301.28 g/mol |
| CAS Number | 946331-97-1 |
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of the pyrazolo[3,4-d]pyridazine core have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the inhibition of specific kinases or signaling pathways associated with tumor growth.
- Case Study 1 : A related compound demonstrated effective inhibition of MNK1/2 kinase activity, leading to reduced phosphorylation of eIF4E in MDA-MB-231 cells, which is critical for cancer cell proliferation and survival .
Anti-inflammatory Effects
The acetamide functional group present in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Case Study 2 : Research on related pyrazolo compounds showed significant reductions in inflammatory markers in RAW264.7 macrophage cells, indicating a promising avenue for treating inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound may inhibit key kinases involved in cellular signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : By affecting transcription factors or signaling molecules, the compound can alter gene expression profiles associated with inflammation and cancer progression.
- Receptor Interaction : It may interact with specific receptors to mediate its effects on cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances anticancer activity |
| Trifluoromethyl Group | Increases lipophilicity |
| Acetamide Functionality | Essential for anti-inflammatory properties |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyridine/Pyridazine Family
Compound 4f :
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide
- Substituents :
- 4-Chlorophenyl at position 3
- Phenyl at position 1
- 4-Fluorophenyl on the acetamide side chain
- Physical Properties :
- Melting point: 214–216°C
- IR peaks: 3325 cm⁻¹ (N-H), 1684 cm⁻¹ (C=O)
- Molecular formula: C₂₇H₂₀FClN₄O₂
- Key Differences: Chlorine substituent introduces higher lipophilicity compared to fluorine. The pyridine ring (vs. pyridazinone) alters electronic distribution .
Compound 4h :
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide
- Substituents :
- 4-Nitrophenyl on the acetamide side chain
- Physical Properties :
- Melting point: 231–233°C
- IR peaks: 3333 cm⁻¹ (N-H), 1668 cm⁻¹ (C=O)
- Molecular formula: C₂₇H₂₀ClN₅O₄
Example 83 (from ) :
2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Substituents: Dimethylamino and isopropoxy groups on aromatic rings Chromenone moiety fused to pyrazolo-pyrimidine
- Physical Properties :
- Melting point: 302–304°C (higher than target compound’s analogs)
- Molecular weight: 571.2 g/mol
- Key Differences: Chromenone fusion likely enhances π-π stacking interactions. Dimethylamino group improves solubility but may reduce metabolic stability .
Comparative Data Table
Key Structural and Functional Insights
Thermal Stability: Higher melting points in analogs like Example 83 suggest increased crystallinity due to bulky substituents (e.g., chromenone) .
Bioactivity Implications :
- While direct bioactivity data for the target compound are lacking, analogs with nitro or trifluoromethyl groups often exhibit improved pharmacokinetic profiles due to metabolic resistance .
常见问题
Q. Analytical Confirmation :
- NMR : NMR should show a singlet for the acetamide methyl group (~2.1 ppm) and aromatic protons for both fluorophenyl and trifluoromethylphenyl groups (7.2–8.3 ppm) .
- HPLC-MS : Retention time and molecular ion peak ([M+H]) matching theoretical mass (e.g., m/z 507.2 for CHFNO) .
Advanced Research Questions
What strategies address low solubility in biological assays, and how are they validated?
Low aqueous solubility (common with trifluoromethyl and fluorophenyl groups) can be mitigated via:
Q. Validation Protocol :
Solubility Testing : Shake-flask method in PBS (pH 7.4) at 25°C.
In Vitro Activity : Compare IC values in solubility-optimized vs. standard buffers to rule out artifactual inhibition .
How are structural-activity relationships (SAR) analyzed for fluorophenyl and trifluoromethylphenyl substitutions?
SAR studies require systematic variation of substituents and bioactivity testing:
- Fluorophenyl Group : Replace 4-fluorophenyl with Cl, Br, or CF to assess electronic effects on target binding.
- Trifluoromethylphenyl : Compare with methyl, ethyl, or H-substituted analogs to evaluate hydrophobic interactions .
Table 2 : SAR data for analogs (hypothetical)
| R (Pyridazinone) | R (Acetamide) | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 4-Fluorophenyl | 4-CFPh | 12 | 8.5 |
| 4-Chlorophenyl | 4-CFPh | 45 | 6.2 |
| 4-Fluorophenyl | 4-MePh | 210 | 15.4 |
Key Insight : The 4-fluorophenyl group enhances potency due to optimal electron-withdrawing effects, while the trifluoromethylphenyl improves membrane permeability .
How are contradictory bioactivity data resolved across different assay platforms?
Contradictions (e.g., high potency in enzymatic assays vs. low cellular activity) may arise from off-target effects or assay conditions. Resolution strategies include:
Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for target engagement .
Metabolic Stability Testing : Use liver microsomes to identify rapid degradation in cellular models .
Counter-Screening : Test against related kinases or receptors to rule out promiscuity .
What computational methods predict metabolic liabilities in this compound?
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